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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carbaldehyde

Cat. No.: B1452048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the spectral characteristics of 2-
Phenylquinoline-7-carbaldehyde (CAS No. 867162-43-4)[1][2]. While experimental spectral

data for this specific compound is not readily available in public databases, this guide offers a

comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. The predictions are based on the analysis of its constituent

functional groups and data from analogous structures. Furthermore, this guide outlines detailed

experimental protocols for obtaining and analyzing such spectral data and includes a workflow

diagram for the systematic spectral analysis of organic compounds.

Introduction
2-Phenylquinoline-7-carbaldehyde is a heterocyclic aromatic compound with the molecular

formula C₁₆H₁₁NO[1]. Its structure, featuring a quinoline core, a phenyl substituent, and an

aldehyde functional group, makes it a molecule of interest in medicinal chemistry and materials

science. A thorough understanding of its spectral properties is crucial for its identification,

characterization, and quality control in research and development settings. This guide provides

an in-depth summary of its predicted spectral data and the methodologies for their

experimental verification.

Predicted Spectral Data
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The following tables summarize the predicted spectral data for 2-Phenylquinoline-7-
carbaldehyde. These predictions are derived from established principles of spectroscopy and

by analogy with related compounds such as 2-phenylquinoline and various aromatic

aldehydes[3][4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.1 s 1H
Aldehyde proton (-
CHO)

~8.2-8.5 m 3H
Aromatic protons

(quinoline ring)

~7.8-8.1 m 3H

Aromatic protons

(quinoline and phenyl

rings)

| ~7.4-7.6 | m | 4H | Aromatic protons (phenyl ring) |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~192 Aldehyde Carbonyl (C=O)

~158 C2 (quinoline)

~148 C8a (quinoline)

~139 C1' (phenyl)

~136 C4 (quinoline)

~130 C4a (quinoline)

~129.5 C3', C5' (phenyl)

~129 C2', C6' (phenyl)

~128 C4' (phenyl)

~127.5 C5 (quinoline)

~127 C6 (quinoline)

~126 C8 (quinoline)

~125 C7 (quinoline)

| ~119 | C3 (quinoline) |

Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorptions (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2850, ~2750 Medium, Weak
Aldehyde C-H stretch (Fermi

doublet)[3][6][7]

~1705 Strong
Aldehyde C=O stretch

(conjugated)[3][6]

~1600, ~1500, ~1450 Medium-Strong Aromatic C=C ring stretching

| ~890, ~830, ~770 | Strong | C-H out-of-plane bending (aromatic substitution) |

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

233 High [M]⁺ (Molecular Ion)

232 High [M-H]⁺

204 Medium [M-CHO]⁺

176 Medium [M-CHO-HCN]⁺ or [C₁₄H₈]⁺

128 Low [Quinoline]⁺ fragment

102 Medium

[C₈H₆]⁺ fragment after loss of

HCN from quinoline moiety[8]

[9]

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols
The following sections detail the standard operating procedures for acquiring NMR, IR, and MS

spectra for a solid organic compound like 2-Phenylquinoline-7-carbaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often

requires a larger number of scans compared to the ¹H spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain a pure absorption lineshape.

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate

the proton-proton connectivities.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Place the mixture into a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic

solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):
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Introduce the sample into the ion source of the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC).

In the ion source, the sample molecules are bombarded with a high-energy electron beam,

causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

Analyze the fragmentation pattern to identify characteristic fragment ions. This provides

structural information about the molecule. The loss of stable neutral molecules (e.g., CO,

H₂O, HCN) is common[8][10].

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral characterization of a novel

organic compound.
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Workflow for Spectral Analysis of 2-Phenylquinoline-7-carbaldehyde

Compound Preparation

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Documentation
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Raw Data Raw Data Raw Data

Structure Confirmation

Interpreted Data

Technical Report Generation

Final Structure & Data

Click to download full resolution via product page

Caption: A flowchart of the general workflow for the synthesis, purification, spectral analysis,

and structural confirmation of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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